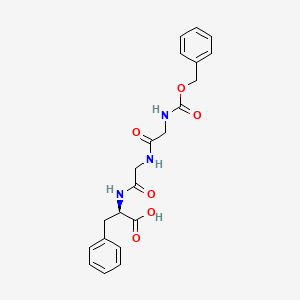

N-Cbz-glycyl-glycyl-D-phenylalanine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

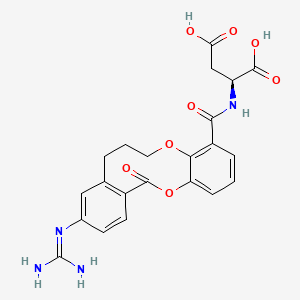

La N-Cbz-glycyl-glycyl-D-phénylalanine est un composé principalement utilisé comme un lieur clivable dans les conjugués anticorps-médicaments (ADC). Elle est connue pour sa pureté élevée et est largement citée dans la littérature scientifique . Le composé a un poids moléculaire de 413,42 et une formule chimique de C21H23N3O6 .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de la N-Cbz-glycyl-glycyl-D-phénylalanine implique généralement la protection des groupes amino et le couplage d'acides aminés. Le processus commence par la protection de la glycine en utilisant un groupe carbobenzyloxy (Cbz). Ceci est suivi par le couplage de la glycine protégée avec une autre molécule de glycine et la D-phénylalanine en utilisant des réactifs de couplage peptidique standard tels que la N,N’-dicyclohexylcarbodiimide (DCC) et l'hydroxybenzotriazole (HOBt) .

Méthodes de production industrielle

La production industrielle de la N-Cbz-glycyl-glycyl-D-phénylalanine implique des techniques de synthèse peptidique à grande échelle. Le processus est optimisé pour un rendement et une pureté élevés, utilisant souvent des synthétiseurs peptidiques automatisés. Le produit final est purifié en utilisant des techniques telles que la chromatographie liquide haute performance (HPLC) et est stocké sous azote à -20 °C pour maintenir sa stabilité .

Analyse Des Réactions Chimiques

Types de réactions

La N-Cbz-glycyl-glycyl-D-phénylalanine subit diverses réactions chimiques, notamment :

Hydrolyse : Le composé peut être clivé en conditions acides ou basiques pour libérer les acides aminés individuels.

Oxydation et réduction : La partie phénylalanine peut subir des réactions d'oxydation et de réduction, bien que celles-ci soient moins fréquentes dans les applications typiques.

Substitution : Le groupe Cbz peut être éliminé en conditions d'hydrogénation pour produire l'amine libre.

Réactifs et conditions courants

Hydrolyse : Conditions acides (HCl) ou basiques (NaOH).

Oxydation : Agents oxydants tels que le peroxyde d'hydrogène (H2O2).

Réduction : Agents réducteurs tels que le borohydrure de sodium (NaBH4).

Substitution : Hydrogénation en utilisant du palladium sur carbone (Pd/C) comme catalyseur.

Principaux produits formés

Hydrolyse : Glycine, D-phénylalanine et glycine protégée par Cbz.

Oxydation : Dérivés de la phénylalanine oxydée.

Réduction : Dérivés de la phénylalanine réduite.

Substitution : Glycine libre et D-phénylalanine.

Applications de la recherche scientifique

La N-Cbz-glycyl-glycyl-D-phénylalanine est largement utilisée dans la recherche scientifique, en particulier dans le développement des ADC. Ces conjugués sont conçus pour délivrer des médicaments cytotoxiques spécifiquement aux cellules cancéreuses, en minimisant les dommages aux cellules saines. Le lieur clivable permet la libération du médicament lorsqu'il atteint le site cible .

Chimie

En chimie, la N-Cbz-glycyl-glycyl-D-phénylalanine est utilisée comme un composé modèle pour étudier les mécanismes de synthèse et de clivage des peptides .

Biologie

En recherche biologique, elle est utilisée pour étudier les interactions protéine-protéine et la spécificité enzyme-substrat .

Médecine

En médecine, le composé est crucial dans le développement de thérapies anticancéreuses ciblées, améliorant l'efficacité et la sécurité des agents chimiothérapeutiques .

Industrie

Sur le plan industriel, elle est utilisée dans la production à grande échelle des ADC et d'autres produits thérapeutiques à base de peptides .

Mécanisme d'action

La N-Cbz-glycyl-glycyl-D-phénylalanine agit comme un lieur clivable dans les ADC. Une fois qu'il atteint le site cible, le lieur est clivé par des enzymes spécifiques, libérant le médicament cytotoxique. Les cibles moléculaires comprennent les antigènes de surface des cellules cancéreuses, et les voies impliquées sont celles liées à l'endocytose et à la dégradation lysosomale .

Applications De Recherche Scientifique

N-Cbz-glycyl-glycyl-D-phenylalanine is extensively used in scientific research, particularly in the development of ADCs. These conjugates are designed to deliver cytotoxic drugs specifically to cancer cells, minimizing damage to healthy cells. The cleavable linker allows for the release of the drug upon reaching the target site .

Chemistry

In chemistry, this compound is used as a model compound for studying peptide synthesis and cleavage mechanisms .

Biology

In biological research, it is used to study protein-protein interactions and enzyme-substrate specificity .

Medicine

In medicine, the compound is crucial in the development of targeted cancer therapies, improving the efficacy and safety of chemotherapeutic agents .

Industry

Industrially, it is used in the large-scale production of ADCs and other peptide-based therapeutics .

Mécanisme D'action

N-Cbz-glycyl-glycyl-D-phenylalanine acts as a cleavable linker in ADCs. Upon reaching the target site, the linker is cleaved by specific enzymes, releasing the cytotoxic drug. The molecular targets include cancer cell surface antigens, and the pathways involved are those related to endocytosis and lysosomal degradation .

Comparaison Avec Des Composés Similaires

Composés similaires

- N-Cbz-glycyl-glycyl-L-phénylalanine

- N-Cbz-glycyl-glycyl-D-tyrosine

- N-Cbz-glycyl-glycyl-L-tyrosine

Unicité

La N-Cbz-glycyl-glycyl-D-phénylalanine est unique en raison de ses propriétés de clivage spécifiques et de sa stabilité dans des conditions physiologiques. Sa partie D-phénylalanine offre une résistance à la dégradation enzymatique, la rendant plus stable que son homologue L-phénylalanine .

Propriétés

Formule moléculaire |

C21H23N3O6 |

|---|---|

Poids moléculaire |

413.4 g/mol |

Nom IUPAC |

(2R)-3-phenyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]propanoic acid |

InChI |

InChI=1S/C21H23N3O6/c25-18(12-23-21(29)30-14-16-9-5-2-6-10-16)22-13-19(26)24-17(20(27)28)11-15-7-3-1-4-8-15/h1-10,17H,11-14H2,(H,22,25)(H,23,29)(H,24,26)(H,27,28)/t17-/m1/s1 |

Clé InChI |

PARPWSYTROKYNG-QGZVFWFLSA-N |

SMILES isomérique |

C1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)CNC(=O)CNC(=O)OCC2=CC=CC=C2 |

SMILES canonique |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CNC(=O)CNC(=O)OCC2=CC=CC=C2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![disodium;2-[4-[[1-(2-methoxyanilino)-1,3-dioxobutan-2-yl]diazenyl]-3-sulfonatophenyl]-6-methyl-1,3-benzothiazole-7-sulfonate](/img/structure/B12372912.png)

![[(1R,2R,13S,14S,24R)-9,19-dihydroxy-13-methoxy-11,17-dimethyl-3,7,15,21-tetraoxo-6,22-dioxaheptacyclo[12.9.1.11,16.14,8.02,13.012,26.020,25]hexacosa-4,8,10,12(26),16(25),17,19-heptaen-24-yl] acetate](/img/structure/B12372925.png)

![trilithium;[[(2R,4S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-sulfidophosphinate](/img/structure/B12372929.png)

![2-(4-cyanophenyl)-N-[2-(4-fluorophenyl)ethyl]-2-(4-methylpiperazin-1-yl)acetamide](/img/structure/B12372934.png)

![[(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] acetate](/img/structure/B12372942.png)

![5-methyl-N-[(2S)-1-[[(2S)-4-methyl-1-oxo-1-[[(2S)-1-oxo-3-[(3S)-2-oxopiperidin-3-yl]propan-2-yl]amino]pentan-2-yl]amino]-3-naphthalen-1-yl-1-oxopropan-2-yl]-1,2-oxazole-3-carboxamide](/img/structure/B12372954.png)

![(3S,4R,6R)-6-[[[(2R,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12372960.png)